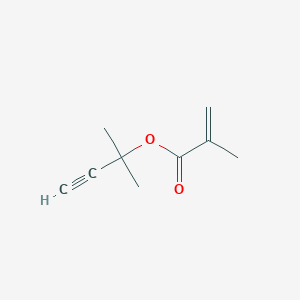![molecular formula C14H18N2O2 B8653096 tert-butyl 2-[(4-cyanophenyl)methylamino]acetate](/img/structure/B8653096.png)
tert-butyl 2-[(4-cyanophenyl)methylamino]acetate
Übersicht
Beschreibung
tert-Butyl N-(4-cyanobenzyl)glycinate: is a chemical compound that has garnered interest in various fields of scientific research It is known for its unique structure, which includes a tert-butyl ester group, a glycine moiety, and a 4-cyanobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(4-cyanophenyl)methylamino]acetate typically involves the reaction of tert-butyl glycinate with 4-cyanobenzyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(4-cyanobenzyl)glycinate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the ester group can be hydrolyzed to a carboxylic acid.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: Primary amines or alcohols.
Hydrolysis: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(4-cyanobenzyl)glycinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be modified to produce compounds with therapeutic properties, such as enzyme inhibitors or receptor agonists.
Industry: In the material science industry, tert-butyl 2-[(4-cyanophenyl)methylamino]acetate is investigated for its potential use in the development of novel polymers and advanced materials .
Wirkmechanismus
The mechanism by which tert-butyl 2-[(4-cyanophenyl)methylamino]acetate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The cyano group can act as an electrophile, while the glycine moiety can participate in hydrogen bonding and other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl glycinate: A simpler analog without the benzyl and cyano groups.
N-Benzylglycine: Lacks the tert-butyl ester group.
4-Cyanobenzyl bromide: Used as a reagent in the synthesis of tert-butyl 2-[(4-cyanophenyl)methylamino]acetate.
Uniqueness: tert-Butyl N-(4-cyanobenzyl)glycinate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C14H18N2O2 |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
tert-butyl 2-[(4-cyanophenyl)methylamino]acetate |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)10-16-9-12-6-4-11(8-15)5-7-12/h4-7,16H,9-10H2,1-3H3 |
InChI-Schlüssel |
WZMCOFRVMIZOLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CNCC1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-amino-2-carbamoyl-6-methylthieno[2,3-b]pyridine-4-carboxylate](/img/structure/B8653031.png)




![Ethyl 2-(4'-(4-((tert-butoxycarbonyl)amino)-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8653069.png)





